
GSK-626616
Overview
Description
GSK-626616 is a potent, orally bioavailable small-molecule inhibitor targeting dual-specificity tyrosine-regulated kinase 3 (DYRK3), with a reported IC50 of 0.7 nM . It exhibits cross-reactivity with other DYRK family members, including DYRK1A and DYRK2, at similar potencies . Structurally, it is characterized by the molecular formula C18H10Cl2N4OS and a molecular weight of 401.27 g/mol .
Preparation Methods
The synthesis of GSK626616 involves high-throughput screening and lead optimization efforts. The compound is a thiazolidinone derivative, and its preparation includes the following steps:
Formation of the thiazolidinone core: This involves the reaction of a quinoxaline derivative with a dichloroaniline derivative under specific conditions.
Optimization of the lead compound: This step involves modifications to enhance the potency, selectivity, and bioavailability of the compound
Chemical Reactions Analysis
GSK626616 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of the original compound with altered functional groups .
Scientific Research Applications
Neuroblastoma Treatment
Recent studies have highlighted the role of DYRK3 in neuroblastoma cell proliferation and tumor growth. GSK-626616 has been identified as a critical modulator in this context, potentially providing a novel therapeutic avenue for neuroblastoma treatment . The inhibition of DYRK3 by this compound leads to reduced cell viability and proliferation in neuroblastoma models.
Other Cancers
This compound has also been implicated in the regulation of other cancer types through its action on DYRKs. For instance, DYRK2 has been recognized as a tumor suppressor across various cancers, and inhibitors like this compound may enhance the efficacy of existing therapies by modulating the activity of this kinase .
Applications in Hematology
This compound has shown promise in enhancing hemoglobin levels in anemic mice models. Its ability to stimulate CFU-E formation indicates potential applications in treating anemia through increased red blood cell production . This application is particularly relevant for patients with chronic kidney disease or those undergoing chemotherapy who often experience anemia.
Phase Separation and Mitosis
This compound plays a role in regulating phase separation dynamics within cells during mitosis. It inhibits condensate disassembly, thereby affecting cellular processes that rely on liquid-liquid phase separation . This mechanism is crucial for understanding cellular organization and function during cell division.
Stress Granule Dynamics
Research indicates that this compound influences stress granule dynamics by modulating DYRK3 activity, which is linked to mTORC1 signaling pathways . This could have implications for diseases characterized by stress granule dysregulation, such as neurodegenerative disorders.
Case Studies and Research Findings
Mechanism of Action
GSK626616 exerts its effects by inhibiting the activity of dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3). This inhibition leads to an increase in the number of erythroid progenitors, which are the precursor cells that develop into red blood cells. The compound enhances the effect of erythropoietin, a hormone that stimulates red blood cell production, thereby promoting erythropoiesis .
Comparison with Similar Compounds
Key Pharmacological and Clinical Relevance
- Mechanism of Action : GSK-626616 binds to the ATP-binding pocket of DYRK3, inhibiting its kinase activity and modulating downstream pathways involved in stress granule (SG) dynamics, phase separation, and mitotic granule formation .
- Therapeutic Applications: Preclinical studies highlight its role in anemia research due to its ability to enhance erythroid differentiation . In oncology, it suppresses tumor growth in patient-derived xenograft (PDX) models of oral squamous cell carcinoma (OSCC) and neuroblastoma . A Phase I clinical trial (NCT00443170) evaluated its safety and efficacy in anemia, though results remain undisclosed .
This compound belongs to the DYRK kinase inhibitor class. Below is a comparative analysis with other DYRK inhibitors, emphasizing selectivity, efficacy, and clinical relevance.
Table 1: Comparative Profile of DYRK Inhibitors
Key Differentiators of this compound
Target Specificity : Unlike INDY (DYRK1B-selective) or GNF2133 (DYRK1A-selective), this compound uniquely targets DYRK3 while retaining activity against DYRK1A/2, enabling broader pathway modulation .
However, it fails to prolong cytoplasmic FUS localization, suggesting context-dependent effects .
Tumor Growth Inhibition : In OSCC PDX models, this compound reduced metastasis and improved survival rates by 1.6-fold, despite transient tumor size increases . This contrasts with Lorecivivint, which lacks oncology-focused preclinical data .
Concentration-Dependent Efficacy : this compound shows maximal activity at 0.02–0.2 µM in neuroblastoma models, with diminished effects at higher concentrations (>2 µM) due to off-target kinase interactions .
Research Findings and Mechanistic Insights
Table 2: Preclinical Data for this compound
Critical Observations
- Mitotic Granule Formation : At 1 µM, this compound induces splicing speckle (SC35) and TIAR granule formation in mitotic cells, implicating DYRK3 in membraneless organelle dynamics during cell division .
- Cytotoxicity Profile : In VSV-infected HeLa cells, this compound reduced cell numbers to 54% of DMSO controls at 1 µM, outperforming Harmine (71%) in potency but showing higher cytotoxicity .
Biological Activity
GSK-626616 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs), particularly targeting DYRK3 with an IC50 of 0.7 nM. This compound has garnered attention due to its significant biological activities, including effects on erythropoiesis and potential therapeutic applications in anemia and cancer.
Inhibition of DYRK Kinases
This compound demonstrates high selectivity for DYRK family kinases, exhibiting approximately 20-fold selectivity over casein kinase 2 and negligible activity against a panel of 451 other kinases screened. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Effects on Erythropoiesis
This compound enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo) from human marrow, suggesting its role in promoting erythropoiesis. In preclinical studies, administration of this compound to anemic mice resulted in increased hemoglobin levels, indicating its potential use as a treatment for anemia .
Stress Granule Dynamics
In cell culture studies, this compound has been shown to prolong the presence of stress granules (SGs) under oxidative stress conditions. It effectively inhibits SG dissolution, which is critical for cellular response to stress. The compound was identified as one of the most potent inhibitors in a screening assay designed to evaluate compounds' ability to affect SG dynamics .
The biological activity of this compound is linked to its ability to modulate signaling pathways associated with mRNA metabolism and protein synthesis. Specifically, it affects the phosphorylation state of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in translational control during stress responses .
Erythropoiesis Enhancement Study
In a study focused on anemia treatment, this compound was administered to mice with induced anemia. The results indicated a statistically significant increase in hemoglobin levels compared to vehicle-treated controls, supporting its potential application in clinical settings for anemia management .
Stress Granule Dissolution Inhibition
Research involving HeLa cells demonstrated that this compound effectively delayed SG dissolution after oxidative stress exposure. The compound was tested alongside various other inhibitors, showing superior efficacy at lower concentrations. This property may have implications for diseases characterized by dysregulated SG dynamics, such as neurodegenerative disorders .
Table 1: In Vitro Kinase Profiling of this compound
Kinase Family | IC50 (nM) | Selectivity Ratio |
---|---|---|
DYRK1 | 0.7 | High |
DYRK2 | 0.7 | High |
DYRK3 | 0.7 | High |
Casein Kinase 2 | >14 | ~20-fold |
Other Kinases | Negligible | - |
Table 2: Effects of this compound on Hemoglobin Levels in Anemic Mice
Treatment Group | Hemoglobin Level (g/dL) | Statistical Significance |
---|---|---|
Vehicle Control | 8.5 | - |
This compound (10 mg/kg) | 12.1 | p < 0.01 |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GSK-626616, and how does its selectivity profile influence experimental design?
this compound is a potent, orally bioavailable inhibitor of DYRK3 (IC50: 0.7 nM) with cross-reactivity against other DYRK family members (e.g., DYRK1A, DYRK2) at similar potencies . Its mechanism involves impairing mTORC1 signaling by reducing phosphorylation of PRAS40 (Thr246) and S6K1 (Thr389), which disrupts stress granule dynamics and mRNA-protein condensates . Researchers must account for its broad DYRK family inhibition by including kinase profiling assays or isoform-specific controls to isolate target-specific effects. For example, use siRNA knockdowns or orthogonal inhibitors to validate DYRK3-dependent phenotypes .
Q. What are the standard in vitro protocols for administering this compound in cell-based assays?
Typical protocols involve treating serum-deprived HeLa cells with 1 µM this compound for 1–6 hours to study mitotic organelle phase transitions (e.g., SC35/PABP granule formation) . For mTORC1 pathway analysis, pre-treatment with 0.7–1 µM this compound for 30 minutes to 12 hours is used to observe dose-dependent reductions in PRAS40/S6K1 phosphorylation . Always include vehicle controls and confirm target engagement via phospho-specific antibodies or FRAP (fluorescence recovery after photobleaching) to monitor granule dynamics .
Q. How should researchers validate the specificity of this compound in kinase inhibition studies?
Combine multiple approaches:
- Kinase profiling panels : Test against >100 kinases to identify off-target interactions .
- Genetic validation : Use DYRK3 knockout cell lines or siRNA to confirm phenotype rescue .
- Orthogonal assays : Employ thermal shift assays or cellular thermal proteome profiling (CPP) to verify direct target binding .
Advanced Research Questions
Q. How can contradictory data on this compound’s concentration-dependent effects be resolved?
Evidence shows efficacy at low concentrations (0.02–0.2 µM) in neuroblastoma models , while higher doses (1 µM) are required for mitotic granule studies . This discrepancy may arise from cell-type-specific permeability, differential DYRK isoform expression, or assay sensitivity. To reconcile results:
- Perform dose-response curves across models.
- Quantify intracellular drug concentrations via LC-MS .
- Use phosphoproteomics to map pathway activation thresholds .
Q. What experimental strategies address conflicting findings on this compound’s role in mTORC1 modulation?
While this compound reduces mTORC1 activity in HeLa cells , its impact may vary in other contexts (e.g., anemia models ). To clarify:
- Compare mTORC1 readouts (e.g., S6K1 phosphorylation) across cell lines and stimuli (e.g., EGF vs. insulin) .
- Combine with mTORC1-specific inhibitors (e.g., rapamycin) to dissect additive/synergistic effects.
- Analyze stress granule dissolution kinetics, as DYRK3 inhibition prolongs granule persistence, indirectly affecting mTORC1 .
Q. What are key considerations for designing in vivo studies with this compound?
- Dosing regimen : Optimize based on oral bioavailability and pharmacokinetic profiles (e.g., plasma half-life) .
- Biomarker selection : Monitor DYRK3-dependent phosphorylation events (e.g., PRAS40) in target tissues .
- Off-target mitigation : Include isoform-selective DYRK inhibitors (e.g., INDY for DYRK1A/1B) as comparators .
Q. Methodological Best Practices
Q. How should researchers optimize conditions for studying this compound-induced phase transitions in mitosis?
- Synchronize cells in mitosis (e.g., nocodazole treatment) before applying 1 µM this compound .
- Use live-cell imaging with markers like SRRM2-mCherry to track granule formation in real-time .
- Quantify granule number and size using automated image analysis tools (e.g., ImageJ/Fiji) to ensure statistical rigor .
Q. What controls are essential for phosphoproteomic analysis of this compound-treated cells?
- Include untreated and vehicle-treated samples to baseline phosphorylation changes.
- Spike-in internal standards (e.g., SILAC) for quantitative accuracy .
- Validate hits with targeted MS/MS or immunoblotting .
Q. Data Interpretation Challenges
Q. How to distinguish direct DYRK3 inhibition from indirect effects in transcriptional regulation studies?
Properties
IUPAC Name |
(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025821-33-3 | |
Record name | GSK-626616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025821333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-2-[(2,6-dichlorophenyl)amino]-5-[(quinoxalin-6-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-626616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKY0RM282V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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